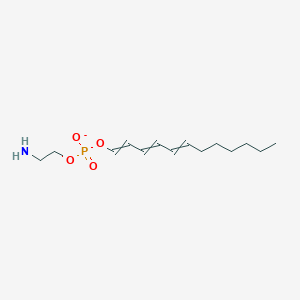![molecular formula C11H14ClNO B14602488 6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one CAS No. 61131-69-9](/img/structure/B14602488.png)
6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a butylamino group attached to a chlorinated cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one typically involves the reaction of 4-chlorocyclohexa-2,4-dien-1-one with butylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexadienone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexadienone derivatives.
Substitution: Various substituted cyclohexadienone compounds.
Scientific Research Applications
6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the chlorocyclohexa-2,4-dien-1-one moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Bromophenyl)(butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one
- 6-[(Butylamino)(4-chlorophenyl)methylidene]-4-fluorocyclohexa-2,4-dien-1-one
Uniqueness
6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino group and the chlorinated cyclohexadienone ring makes it a versatile compound for various applications.
Properties
CAS No. |
61131-69-9 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(butyliminomethyl)-4-chlorophenol |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
PXRAVQIJEXCVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


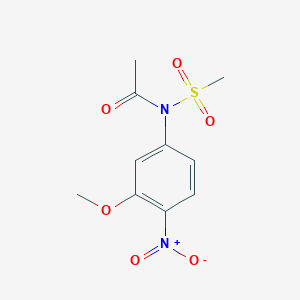

![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
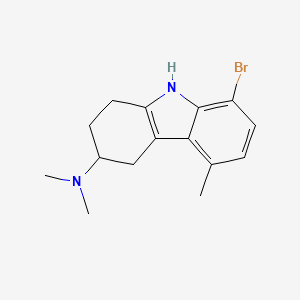
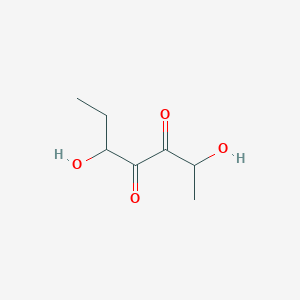
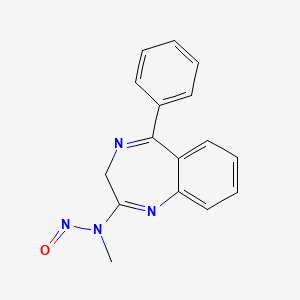
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

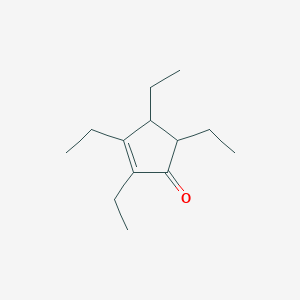

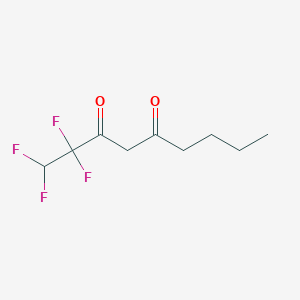

![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
